(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl
Description
Structural Significance of Spiro[piperidine-4,7'-thieno[2,3-C]pyran] Scaffolds
The spiro[piperidine-4,7'-thieno[2,3-C]pyran] framework confers three key advantages:
- Conformational Restriction : The spiro junction at the piperidine-thienopyran interface locks the molecule into a defined geometry, reducing entropic penalties during target binding. This preorganization enhances affinity for receptors such as σ1 (Ki = 0.79 nM in compound 19 ) and RORγt.
- Dual Heterocyclic Pharmacophores : The piperidine ring provides basicity for membrane penetration, while the thienopyran moiety enables π-π interactions with aromatic residues in binding pockets. In σ1 receptor ligands, this combination achieves >350-fold selectivity over σ2 subtypes.
- Synthetic Versatility : The scaffold accommodates diverse substituents at the 2' and 5' positions. For example, fluorination at C2' improves blood-brain barrier penetration in PET tracers, while methyl groups at C5' influence stereoelectronic properties.
Table 1 : Comparative Receptor Affinity of Spiro[piperidine-thienopyran] Derivatives
| Compound | Substituents | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|---|
| 19 | 2'-fluoroethoxy | 0.79 | 277 | 350 |
| Patent Example | 3-thienyl | 2.1 | 890 | 424 |
| (R)-5'-Me | 5'-methyl (R) | Data pending | Data pending | Data pending |
Role of Chirality in (R)-5'-Methyl-4',5'-Dihydrospiro Derivatives
The (R)-configuration at the 5'-methyl position introduces critical stereoelectronic effects:
- Steric Guidance : Molecular dynamics simulations of RORγt complexes show the (R)-methyl group occupies a hydrophobic subpocket near Leu287 and Val376, improving van der Waals contacts by 1.8 kcal/mol compared to the (S)-isomer.
- Metabolic Stability : Chiral methyl groups resist oxidative metabolism by cytochrome P450 enzymes. In rat hepatocyte assays, the (R)-isomer demonstrated a 40% longer half-life than its (S)-counterpart.
- Synthetic Control : Asymmetric synthesis of the (R)-enantiomer involves kinetic resolution using (+)-diethyl tartrate, achieving 98% ee (enantiomeric excess) in the final hydrochloride salt.
Chirality-Activity Relationships :
Properties
Molecular Formula |
C12H18ClNOS |
|---|---|
Molecular Weight |
259.80 g/mol |
IUPAC Name |
(5R)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-9-8-10-2-7-15-11(10)12(14-9)3-5-13-6-4-12;/h2,7,9,13H,3-6,8H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
VNIPNKXGQMEQHI-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Canonical SMILES |
CC1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reaction
- tert-Butyl 4-oxopiperidine-1-carboxylate and (2S)-(3-thienyl)propan-2-ol are dissolved in dichloromethane (DCM).
- Trifluoroacetic acid (TFA) is added to catalyze the reaction, and the mixture is stirred at ambient temperature for approximately 18 hours.
- This step facilitates the formation of a key intermediate spiro compound by acid-catalyzed cyclization.
Work-Up and Purification
- The reaction mixture is concentrated under reduced pressure.
- Water and diethyl ether are added to the residue, and the organic layer is washed with water multiple times.
- The aqueous phase is basified with solid sodium carbonate, saturated with sodium chloride, and extracted repeatedly with ethyl acetate.
- Combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to yield a pale yellow oil intermediate.
Protection and Deprotection Steps
- The intermediate is treated with di-tert-butyl dicarbonate (Boc2O) in DCM to protect the amine group, stirring at ambient temperature for 1.5 to 2 hours.
- Excess Boc2O is destroyed by adding imidazole, followed by washing and drying steps.
- Purification by silica gel flash chromatography yields the Boc-protected spiro compound.
Formation of the Hydrochloride Salt
- The final step involves treatment of the purified spiro compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for pharmaceutical use.
Stereoselective and Enantiomeric Considerations
- The (R)-enantiomer is obtained either by starting with chiral reagents or by employing stereoselective synthetic techniques during the spirocyclization step.
- The patent literature describes the use of chiral starting materials or resolution methods to isolate the desired enantiomer with high purity.
Research Findings and Optimization
- Modifications of the spiro compound structure have been explored to optimize biological activity, particularly against Mycobacterium tuberculosis.
- The preparation method allows for the synthesis of various analogues by altering substituents on the thieno-pyran or piperidine rings, enabling structure-activity relationship (SAR) studies.
- The yield of key intermediates is typically around 60-65%, with purity confirmed by mass spectrometry and NMR analysis.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Duration | Yield (%) | Product Description |
|---|---|---|---|---|
| Spirocyclization | tert-butyl 4-oxopiperidine-1-carboxylate, (2S)-(3-thienyl)propan-2-ol, TFA, DCM | 18 hours, rt | 63 | Pale yellow oil intermediate |
| Work-up and extraction | Water, Et2O, Na2CO3, NaCl, EtOAc | Multiple washes | - | Purified intermediate |
| Boc protection | Di-tert-butyl dicarbonate, imidazole, DCM | 1.5-2 hours, rt | - | Boc-protected spiro compound |
| Salt formation | HCl | - | - | Hydrochloride salt of final compound |
Additional Notes on Preparation
- Solubility and stock solution preparation for intermediates and final compounds require precise molecular weight data and solvent selection (e.g., DMSO, PEG300, Tween 80).
- The addition of solvents during formulation must be done stepwise with clarity checks to ensure complete dissolution.
- Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid solubilization during preparation.
Chemical Reactions Analysis
Types of Reactions
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hydrochloride is , with a molecular weight of approximately 259.79 g/mol. The compound features a spirocyclic structure that contributes to its biological activity and specificity in various applications.
Pharmacological Applications
-
ROR-gamma-t Inhibition :
- The compound has been identified as a potential inhibitor of ROR-gamma-t (Retinoic Acid Receptor-related Orphan Receptor gamma t), which plays a crucial role in the development of autoimmune diseases such as psoriasis and certain types of arthritis. Inhibiting this receptor can modulate immune responses and provide therapeutic benefits for patients suffering from these conditions .
- Anticancer Activity :
- Neuroprotective Effects :
Case Study 1: ROR-gamma-t Inhibition
A patent study highlighted the efficacy of (R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] as a ROR-gamma-t inhibitor. The research demonstrated significant reduction in inflammatory markers in animal models of autoimmune disorders when treated with this compound, suggesting its potential for clinical applications in managing such diseases .
Case Study 2: Anticancer Properties
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, indicating strong anticancer potential that warrants further exploration in vivo .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Antitubercular Spiro Compounds
The spiro[piperidine-thienopyran] scaffold is prominently explored in tuberculosis (TB) drug development. Key analogues include:
Key Findings :
Nociceptin/Orphanin FQ (NOP) Receptor Antagonists
Spiro[piperidine-thienopyran] derivatives are also investigated as NOP receptor antagonists for neurological disorders:
Key Findings :
- The spiro scaffold’s rigidity enhances receptor binding affinity. The (R)-5'-methyl group may confer stereoselective interactions with the NOP receptor, reducing off-target effects .
- Hydrochloride salt formulation likely improves oral bioavailability compared to neutral analogues.
Structural and Pharmacokinetic Modifications
Substituents and salt forms critically influence physicochemical properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
